molecular formula C16H8F3NO3 B1412315 1-Oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1383626-11-6

1-Oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No. B1412315
CAS RN: 1383626-11-6
M. Wt: 319.23 g/mol
InChI Key: RZDVOYOPIOZINZ-UHFFFAOYSA-N
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Description

1-Oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid (TFPDI) is an organic compound with a molecular formula of C13H9F3NO2. It is a derivative of isoquinoline, a heterocyclic compound that is composed of a six-membered ring containing two nitrogen atoms. TFPDI has been extensively studied for its potential applications in pharmaceutical and biomedical research.

Scientific Research Applications

Synthesis and Structure Elucidation

1-Oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid derivatives have been synthesized through systematic approaches involving esterification and alkylation reactions. Structural characterizations using NMR spectroscopy and X-ray crystallography have been performed, providing insights into their molecular structures and potential interactions with protein targets (Hayani et al., 2021).

Anticancer Potential

Research has been conducted on derivatives of 1-Oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid to explore their anticancer effects, particularly against the breast cancer MCF-7 cell line. Significant anticancer activity has been observed in some derivatives when compared to reference compounds, indicating potential therapeutic applications in cancer treatment (Gaber et al., 2021).

Antibacterial Applications

Studies on derivatives of this compound have led to the development of antibacterial preparations with a wide spectrum of activity. These include compounds such as oxolinic acid and norfloxacin, highlighting the potential of these derivatives in creating effective antibacterial agents (Glushkov et al., 1988).

Free-Radical Scavenging and Enzyme Inhibitory Activity

3,4-Dihydroisoquinoline-3-carboxylic acid derivatives, related to 1-Oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid, have been synthesized and tested for free-radical scavenging activity. They have shown capabilities in inhibiting enzymes like d-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase, suggesting potential for therapeutic use in oxidative-stress-related diseases (Solecka et al., 2014).

Antimycobacterial Properties

Novel derivatives of this compound have been synthesized and evaluated for their antimycobacterial activities in vitro and in vivo against various strains of Mycobacterium tuberculosis. Some derivatives have shown significant activity, indicating their potential as antimycobacterial agents (Senthilkumar et al., 2009).

properties

IUPAC Name

1-oxo-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F3NO3/c17-12-5-8(6-13(18)14(12)19)20-7-11(16(22)23)9-3-1-2-4-10(9)15(20)21/h1-7H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDVOYOPIOZINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=C(C(=C3)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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